-Bromo-2-methyl-1,3-benzothiazole (6-Br-2-Me-BT) is a heterocyclic compound synthesized through various methods, including:
Researchers often characterize 6-Br-2-Me-BT using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity [, ].
Research suggests that 6-Br-2-Me-BT possesses various potential applications in scientific research, including:
While research on 6-Br-2-Me-BT is ongoing, it is still considered a relatively niche compound. Current research trends seem to focus on:
6-Bromo-2-methyl-1,3-benzothiazole is a heterocyclic compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a bromine atom and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 228.11 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 6-Bromo-2-methyl-1,3-benzothiazole exhibits notable biological activities:
The synthesis of 6-Bromo-2-methyl-1,3-benzothiazole can be achieved through various methods:
6-Bromo-2-methyl-1,3-benzothiazole has diverse applications:
Studies on the interactions of 6-Bromo-2-methyl-1,3-benzothiazole with biological molecules reveal its potential as a therapeutic agent:
Several compounds share structural similarities with 6-Bromo-2-methyl-1,3-benzothiazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Bromo-2-methylbenzothiazole | 63837-11-6 | 0.89 | Different position of bromine; potential for varied biological activity. |
| 6-Bromo-2-methylbenzo[d]thiazole | Not specified | 0.87 | Structural variation may influence pharmacological properties. |
| 4-Bromo-2-methylbenzo[d]thiazole | Not specified | 0.83 | Variation in substitution patterns; may exhibit distinct reactivity. |
| 6-Bromo-2-hydrazinylbenzothiazole | Not specified | 0.80 | Incorporates a hydrazine moiety; potential for different biological effects. |
The uniqueness of 6-Bromo-2-methyl-1,3-benzothiazole lies in its specific substitution pattern and the resulting biological activities that distinguish it from related compounds.
Irritant